molecular formula C14H18N4O2S B5438553 N-CYCLOPROPYL-2-{[5-(2-FURYL)-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

N-CYCLOPROPYL-2-{[5-(2-FURYL)-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

Cat. No.: B5438553
M. Wt: 306.39 g/mol
InChI Key: VGJKJRWFEYUOMP-UHFFFAOYSA-N
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Description

N-CYCLOPROPYL-2-{[5-(2-FURYL)-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a complex organic compound featuring a cyclopropyl group, a furan ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPROPYL-2-{[5-(2-FURYL)-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPROPYL-2-{[5-(2-FURYL)-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functional groups.

Scientific Research Applications

N-CYCLOPROPYL-2-{[5-(2-FURYL)-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-CYCLOPROPYL-2-{[5-(2-FURYL)-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • **2-{[5-(2-FURYL)-4-(2-METHOXYETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE
  • 2-{[4-ALLYL-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(3,4-DIMETHOXYPHENYL)ACETAMIDE

Uniqueness

N-CYCLOPROPYL-2-{[5-(2-FURYL)-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group, in particular, can influence the compound’s reactivity and interaction with biological targets, setting it apart from similar compounds .

Properties

IUPAC Name

N-cyclopropyl-2-[[5-(furan-2-yl)-4-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S/c1-9(2)18-13(11-4-3-7-20-11)16-17-14(18)21-8-12(19)15-10-5-6-10/h3-4,7,9-10H,5-6,8H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJKJRWFEYUOMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=NN=C1SCC(=O)NC2CC2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49732684
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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